molecular formula C8H7ClO4 B13261256 2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid

2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid

Cat. No.: B13261256
M. Wt: 202.59 g/mol
InChI Key: DVZOIKNVMLZNTF-UHFFFAOYSA-N
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Description

2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7ClO4. It is a derivative of phenylacetic acid, characterized by the presence of a chlorine atom and two hydroxyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid typically involves the chlorination of 3,4-dihydroxyphenylacetic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this synthesis include chlorine gas or sodium hypochlorite as the chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid involves its interaction with various molecular targets. The hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The chlorine atom may enhance its binding affinity to certain targets, making it a potent inhibitor or modulator of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7ClO4

Molecular Weight

202.59 g/mol

IUPAC Name

2-(3-chloro-4,5-dihydroxyphenyl)acetic acid

InChI

InChI=1S/C8H7ClO4/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,10,13H,3H2,(H,11,12)

InChI Key

DVZOIKNVMLZNTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)Cl)CC(=O)O

Origin of Product

United States

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